![molecular formula C20H20O6 B1152629 Piperitol CAS No. 52151-92-5](/img/structure/B1152629.png)
Piperitol
Overview
Description
Piperitol is a natural alkaloid found in various plant sources, including black pepper (Piper nigrum). It is chemically classified as a piperidine derivative . The molecular formula of piperitol is (CH₂)₅NH . This compound has drawn attention due to its potential biological properties and therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Piperitol has been found to have significant antimicrobial activity. It has been shown to be effective against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Enterobacter aerogenes . The inhibition zone diameters of Piperitol against these pathogens ranged from 10.70 to 40.80 mm .
Antioxidant Activity
Piperitol also exhibits antioxidant activity. The antioxidant activity of Piperitol was measured using 2,2-diphenyl-2-picrylhydrazyl (DPPH) and 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium (ABTS) scavenging activity assays. The IC50 values obtained from the DPPH and ABTS methods were 9.13 and 9.36 mg/mL, respectively .
Cytotoxic Activity
Piperitol has been found to have cytotoxic effects against various cancer cells. The cytotoxic effect of Piperitol was tested against human colonic adenocarcinoma (SW480), human lung adenocarcinoma (A549), cervical cancer (Hela), and murine fibroblast (3T3L1) cells . It showed significant cytotoxicity towards SW480 cells .
Cell Membrane Alteration
Treatments with Piperitol resulted in significant cell membrane alteration and depolarization . This property could be useful in the development of new drugs and therapies.
Potential Use in Food and Pharmaceutical Applications
Due to its varied activity in all assays, Piperitol could be used as a source of functional ingredients in food and pharmaceutical applications .
Future Directions
: Quijia, C. R. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Alkaloids, 50(1), 62-77 : Anticancer Applications and Pharmacological Properties of Piperidine … (2021). PubMed Central : Chemical composition and biological activity of - Nature. (2021). Nature
Mechanism of Action
Target of Action
Piperitol, also known as Regiomontanin, is a compound that has been found to have significant anticancer properties . The primary targets of Piperitol are apoptotic targets such as Trail, Bax, Bcl2, MDM2, and Bak . These targets play a crucial role in the regulation of cell death and survival, making them key players in the development and progression of cancer .
Mode of Action
Piperitol interacts with its targets by binding to them, leading to a series of biochemical changes . For instance, it has been reported to inhibit the activity of enzyme EGFR tyrosine kinase, a key target of potential chemopreventive agents . Furthermore, recent evidence suggests that Piperitol can suppress cancer development by targeting human G-quadruplex DNA sequences .
Biochemical Pathways
Piperitol affects several signaling pathways associated with cancer therapy . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . By regulating these pathways, Piperitol can induce cell cycle arrest, inhibit cell migration, and reduce the survivability of cancer cells .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Piperitol are crucial in understanding its bioavailability and therapeutic potential
Result of Action
The molecular and cellular effects of Piperitol’s action are primarily related to its anticancer properties . It has been reported to inhibit the proliferation and survival of many types of cancer cells through its influence on the activation of apoptotic signaling and inhibition of cell cycle progression . Additionally, Piperitol is known to affect cancer cells in a variety of other ways, such as influencing the redox homeostasis, inhibiting cancer stem cell self-renewal, and modulating ER stress and autophagy .
Action Environment
The action, efficacy, and stability of Piperitol can be influenced by various environmental factors. While specific studies on Piperitol are limited, it is known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds
properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRCRCPHNUJAS-AFHBHXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52151-92-5 | |
Record name | Sesamin monocatechol 3-methylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SESAMIN MONOCATECHOL 3-METHYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of piperitol?
A1: Piperitol has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol.
Q2: What are the spectroscopic characteristics of piperitol?
A: Spectroscopic data for piperitol, including 1D- and 2D-NMR, mass spectroscopy, can be found in various studies. For instance, researchers utilized these techniques to determine the structure of (+)-piperitol-γ,γ-dimethylallylether isolated from Zanthoxylum rhetsa [].
Q3: Can piperitol be synthesized?
A: Yes, various synthetic routes to piperitol and its derivatives have been developed. One strategy utilizes a stereoselective intramolecular radical cyclization of epoxy ethers using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. Another approach involves a new four-carbon synthon that allows for the regiospecific and stepwise synthesis of unsymmetrically substituted piperitol derivatives [].
Q4: In what natural sources can piperitol be found?
A4: Piperitol is found in various plant species, including:
- Tanacetum fisherae: It is a significant component in both the flower and leaf essential oils. []
- Cymbopogon distans: This species exhibits chemotypic variation, with some populations exhibiting high levels of piperitol in their essential oil. [, ]
- Helichrysum bracteatum: Both (+)-piperitol and its glucoside have been isolated from this plant. [, ]
- Raulinoa echinata: This plant contains a variety of furofuran lignans, including (+)-piperitol and its γ,γ-dimethylallyl ether. []
- Plectranthus incanus: Piperitol and its derivatives are marker constituents in the essential oil of this species. []
- Haplophyllum tuberculatum: This plant's essential oil, which shows insecticidal activity, contains trans-piperitol and cis-piperitol as significant components. []
- Cuscuta auralis: This plant's seeds contain piperitol, isolated using two-dimensional high-performance countercurrent chromatography. []
- Syzygium cumini: The stem bark of this plant yields various lignan derivatives, including a new compound named (7α,7′α,8α,8′α)-3,4-dioxymethylene-3′,4′-dimethoxy-7,9′,7′,9-diepoxylignan-5′-ol (5′-hydroxy-methyl-piperitol). []
Q5: Does the chemical composition of essential oils containing piperitol vary?
A: Yes, significant intraspecific chemical variability exists in essential oils containing piperitol. For example, studies on Cymbopogon distans from different regions of Uttarakhand, India, revealed distinct chemotypes based on the dominant constituents in their essential oils. []
Q6: Does piperitol have anticonvulsant properties?
A: While some naturally occurring compounds like borneol showed promise in protecting against maximal electroshock-induced seizures in mice, piperitol did not demonstrate significant anticonvulsant activity in the same study. []
Q7: What role does piperitol play in the antihypertensive effects of sesamin?
A: Sesamin, a lignan found in sesame seeds, is known to lower blood pressure. Research suggests that piperitol, a metabolite of sesamin, contributes to this effect by inducing endothelium-dependent vasorelaxation. This vasorelaxation is likely mediated by the nitric oxide pathway, as it is attenuated by nitric oxide synthase inhibitors. []
Q8: Does piperitol possess antimicrobial activity?
A: While not extensively studied on its own, piperitol is found in the essential oil of Cymbopogon densiflorus, which exhibits antimicrobial activity. In silico studies suggest that this activity might involve the inhibition of peptidoglycan glycosyltransferase. The development of nanoemulsions and liposomes containing this essential oil has demonstrated improved antimicrobial efficacy compared to the free oil. []
Q9: Is piperitol involved in insect interactions?
A: Yes, piperitol and its derivatives have shown antifeedant activity against certain insects. Studies investigating halolactones synthesized from piperitol demonstrated their potential as feeding deterrents against aphids like Myzus persicae. [, ] Additionally, research on Podisus nigrispinus, a predatory insect, revealed that the addition of trans-piperitol to artificial diets enhanced feeding stimulation in nymphs. []
Q10: Does piperitol exhibit antitumor activity?
A: In silico analysis of compounds found in Cymbopogon densiflorus essential oil, including cis-piperitol, suggested potential antitumor activity through various mechanisms. These include caspase 8 stimulation, TP53 gene expression modulation, JAK2 gene inhibition, and MMP9 inhibition. Further in vitro studies using bladder cancer cell lines are needed to confirm these findings. []
Q11: Can piperitol be used as a chiral reagent in chemical synthesis?
A: Yes, piperitol shows promise as a chiral starting material in organic synthesis. Its use in the synthesis of the antiviral drug lamivudine has been explored, potentially leading to a more efficient and enantioselective production process. []
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